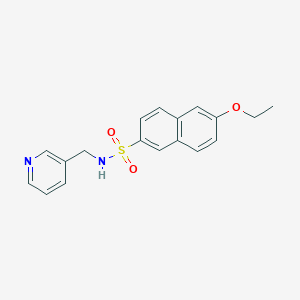
2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic compound that exhibits intriguing properties and potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzylsulfanyl group, an ethoxyphenyl group, and a pyridinecarbonitrile core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile involves several steps:
Initial Formation:
A base-catalyzed cyclization reaction to form the pyridine ring.
Introduction of the benzylsulfanyl group using a thiol-based reagent.
Coupling with the ethoxyphenyl group under controlled conditions.
The precise reaction conditions often involve specific temperatures, solvents, and catalysts to ensure optimal yield and purity.
Industrial Production Methods:
Industrial synthesis may involve continuous flow processes to enhance efficiency and scalability.
Utilization of high-pressure reactors and automated systems to maintain stringent control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Under reducing conditions, it can be converted into its corresponding reduced forms, affecting the sulfur or nitrile functionalities.
Substitution: Various nucleophilic or electrophilic substitution reactions can modify the aromatic or pyridine rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a catalyst.
Substituents: Halides, organometallic reagents.
Major Products Formed:
Depending on the reaction type, major products include sulfoxides, sulfones, reduced amines, or substituted derivatives on the aromatic or pyridine rings.
Aplicaciones Científicas De Investigación
Chemistry:
As a synthetic intermediate in the production of more complex organic molecules.
Biology:
Investigation as a potential ligand for biological receptors.
Medicine:
Research into its pharmacological properties, including potential therapeutic effects and mechanisms.
Industry:
Utilized in the development of specialized materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets:
Binding to Receptors: It can bind to biological receptors, altering their function.
Enzyme Inhibition: Potential to inhibit enzymes by interacting with their active sites.
Pathways Involved: Modulation of signaling pathways, which can lead to changes in cellular behavior or biochemical processes.
Comparación Con Compuestos Similares
2-(Phenylsulfanyl)-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridinecarbonitrile
2-(Benzylthio)-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridinecarbonitrile
Uniqueness:
The combination of the benzylsulfanyl group and the ethoxyphenyl moiety, along with the tetrahydropyridinecarbonitrile core, imparts unique chemical and physical properties, distinguishing it from its analogs.
Enhanced biological activity and selectivity due to the specific positioning of functional groups.
Propiedades
IUPAC Name |
6-benzylsulfanyl-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-2-25-17-10-8-16(9-11-17)18-12-20(24)23-21(19(18)13-22)26-14-15-6-4-3-5-7-15/h3-11,18H,2,12,14H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTHECRIKHSDJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(2,4-dimethoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B361039.png)

![N-[4-Bromo-2-(trifluoromethyl)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B361047.png)
![2-amino-5-oxo-4-[4-(1-pyrrolidinyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B361059.png)


![2-amino-4-(3-ethoxy-4-hydroxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B361084.png)


![5-[5-(3-Bromophenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B361109.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzenesulfonamide](/img/structure/B361116.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B361126.png)

